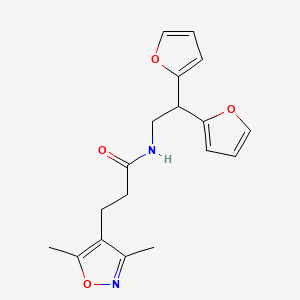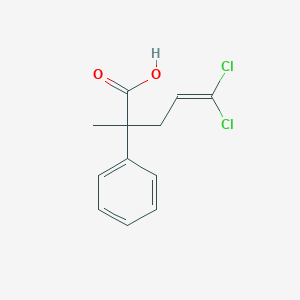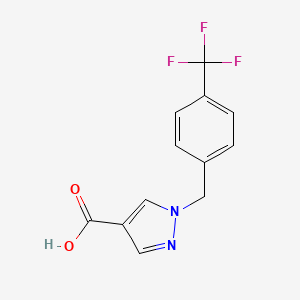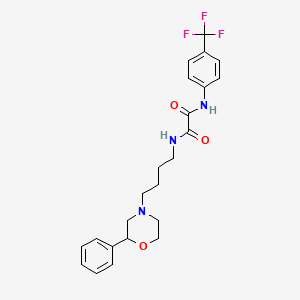
N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N1-(4-(2-phenylmorpholino)butyl)-N2-(4-(trifluoromethyl)phenyl)oxalamide” is a complex organic compound. It contains a phenylmorpholine moiety and a trifluoromethylphenyl moiety . Phenylmorpholine derivatives are known to act as releasers of monoamine neurotransmitters and have stimulant effects . Trifluoromethylpyridines are used in the agrochemical and pharmaceutical industries .
Synthesis Analysis
The synthesis of such a compound would likely involve the coupling of the appropriate phenylmorpholine and trifluoromethylphenyl precursors. Trifluoromethylation of carbon-centered radical intermediates is a common method used in the synthesis of trifluoromethyl-containing compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Trifluoromethyl groups are known to be strongly electron-withdrawing, which can influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would need to be determined experimentally. Trifluoromethyl groups are known to influence the physical and chemical properties of the compounds they are part of .科学的研究の応用
Synthesis and Chemical Applications
A novel synthetic approach involving acid-catalyzed rearrangement of 2-substituted-3-(2-nitrophenyl)oxiranes has been developed to produce di- and mono-oxalamides. This method offers a high-yielding and operationally simple route for the synthesis of anthranilic acid derivatives and oxalamides, indicating the versatility of oxalamide derivatives in synthetic organic chemistry (Mamedov et al., 2016).
Material Science and Polymer Research
In material science, oxalamide derivatives have been successfully employed as nucleating agents to modulate the crystal morphology, crystallization behavior, and thermal stability of polymers. For instance, a study demonstrated that an oxalamide derivative significantly enhanced the crystallization rate and thermal stability of poly(1,4-butylene adipate), highlighting the potential of such compounds in improving polymer materials' physical properties (Yang et al., 2017).
Catalysis and Chemical Transformations
Oxalamide derivatives have been explored in catalysis, particularly in the activation and stabilization of catalysts for chemical transformations. A study on copper-catalyzed coupling reactions of (hetero)aryl chlorides and amides found that a specific oxalamide derivative was an effective catalyst, showcasing the role of these compounds in facilitating challenging chemical reactions (De et al., 2017).
Advanced Functional Materials
Research has also delved into the use of oxalamide derivatives in the design and development of advanced functional materials. For instance, organogels based on bis-(aminoalcohol)oxalamides have been proposed as novel carriers for dermal and topical drug delivery, demonstrating the applicability of these compounds in creating new drug delivery systems (Uzan et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
N-[4-(2-phenylmorpholin-4-yl)butyl]-N'-[4-(trifluoromethyl)phenyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26F3N3O3/c24-23(25,26)18-8-10-19(11-9-18)28-22(31)21(30)27-12-4-5-13-29-14-15-32-20(16-29)17-6-2-1-3-7-17/h1-3,6-11,20H,4-5,12-16H2,(H,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJAHUWHVQVWDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CCCCNC(=O)C(=O)NC2=CC=C(C=C2)C(F)(F)F)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(1,1-Dioxo-1,4-thiazinan-4-yl)phenyl]prop-2-enamide](/img/structure/B2844122.png)
![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)
![2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2844127.png)
![1-(2-ethyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-amine](/img/structure/B2844128.png)
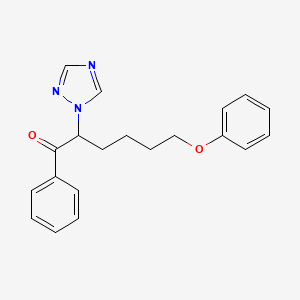
![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]sulfonylbenzonitrile](/img/structure/B2844132.png)
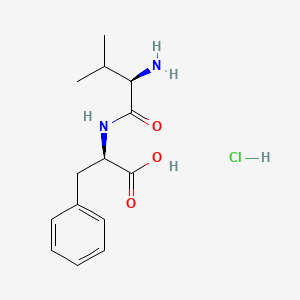
![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)
![tert-butyl N-[(3R,5S)-5-fluoropiperidin-3-yl]carbamate](/img/no-structure.png)
![Methyl 1,3-dimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2844139.png)
![1-(3-Methyl-8-oxa-2-azaspiro[4.5]decan-2-yl)prop-2-en-1-one](/img/structure/B2844141.png)
